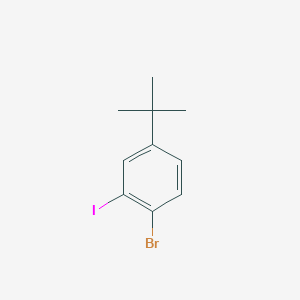

1-Bromo-4-tert-butyl-2-iodo-benzene

Description

Significance of Dihalogenated Aromatics with Bulky Alkyl Substituents in Chemical Research

Dihalogenated aromatic compounds, particularly those bearing bulky alkyl substituents like the tert-butyl group, hold considerable significance in chemical research for several key reasons. The presence of two distinct halogen atoms offers the potential for selective, stepwise functionalization, a crucial strategy in multi-step organic synthesis. The bulky tert-butyl group exerts significant steric and electronic effects on the aromatic ring, influencing the regioselectivity of subsequent reactions and the properties of the resulting molecules.

The tert-butyl group is known for its steric hindrance, which can direct incoming reagents to less hindered positions on the aromatic ring. fiveable.melibretexts.org This "tert-butyl effect" can be exploited to achieve high levels of selectivity in substitution reactions that might otherwise yield mixtures of isomers. researchgate.net For instance, the bulkiness of the tert-butyl group can favor substitution at the para-position over the ortho-position. libretexts.orgstackexchange.com Electronically, the tert-butyl group is an electron-donating group through induction, which can activate the aromatic ring towards electrophilic substitution. stackexchange.com This electronic influence, combined with its steric properties, allows for fine-tuning of the reactivity and stability of both the parent molecule and its derivatives. fiveable.mersc.org The incorporation of such bulky groups can also enhance the solubility of organic molecules in common solvents and influence their solid-state packing, which is of interest in materials science.

Overview of Strategic Importance in Advanced Molecular Construction

The strategic importance of 1-Bromo-4-tert-butyl-2-iodo-benzene lies in its utility as a versatile precursor for a wide array of complex organic molecules. Its bifunctional nature, with two different reactive handles (the bromo and iodo groups), allows for orthogonal chemical transformations. This means that one halogen can be selectively reacted while the other remains intact for a subsequent, different reaction. This capability is paramount in the efficient and controlled synthesis of multifunctional compounds.

This compound is a key substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. allgreenchems.com These reactions include the Suzuki, Heck, and Sonogashira couplings, which are widely used in the pharmaceutical and agrochemical industries to construct the core structures of biologically active molecules. allgreenchems.comallgreenchems.com For example, it can serve as a building block for antivirals, antibiotics, and anti-cancer agents. allgreenchems.com In the field of agrochemicals, it is a precursor for the synthesis of selective herbicides, insecticides, and fungicides. allgreenchems.comallgreenchems.com Furthermore, in material science, this compound is utilized in the synthesis of organic semiconductors and functional polymers, where the introduction of halogenated aromatic units can enhance their chemical and mechanical properties. allgreenchems.com

Hierarchical Reactivity of Halogen Atoms in Multifunctionalized Aryl Systems

A central feature that underpins the synthetic utility of this compound is the hierarchical reactivity of its two halogen atoms. In many synthetically important reactions, particularly transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. wikipedia.org This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

This reactivity differential allows for chemoselective functionalization. For instance, in a Sonogashira coupling reaction, an alkyne can be selectively coupled at the iodinated position while the bromine atom remains untouched. wikipedia.org This preserves the bromo group as a reactive site for a subsequent, different cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination. This stepwise approach provides a powerful strategy for the controlled and convergent synthesis of highly substituted aromatic compounds that would be difficult to access through other means. The presence of the tert-butyl group ortho to the iodine atom can also exert an "ortho effect," which can influence the reactivity of the adjacent halogen through steric and electronic interactions, further modulating the selectivity of the transformations. quora.com This predictable and controllable reactivity makes this compound a highly valuable and strategic tool in the arsenal of synthetic organic chemists.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12BrI |

| Molar Mass | 339.01 g/mol |

| IUPAC Name | 1-bromo-4-tert-butyl-2-iodobenzene |

| CAS Number | 916747-51-8 |

Data sourced from PubChem CID 11995294 nih.gov

Reactivity of Aryl Halides in Cross-Coupling Reactions

| Aryl Halide | Relative Reactivity |

| Ar-I | Highest |

| Ar-Br | Intermediate |

| Ar-Cl | Lowest |

This table represents a general trend in palladium-catalyzed cross-coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-tert-butyl-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUALLSLVZKGQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 Bromo 4 Tert Butyl 2 Iodo Benzene

Precursor Synthesis and Halogenation Pathways

The construction of 1-bromo-4-tert-butyl-2-iodo-benzene typically begins with a readily available starting material, 4-tert-butylbenzene, and proceeds through sequential halogenation steps. The order of these steps and the choice of reagents are critical in directing the incoming halogens to the desired positions.

Bromination of tert-Butylbenzene (B1681246) Derivatives

The initial step often involves the bromination of a tert-butylbenzene derivative. The tert-butyl group is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. youtube.com However, due to its large steric bulk, it significantly influences the regioselectivity of the reaction.

In the case of tert-butylbenzene, bromination tends to yield the para-substituted product, 1-bromo-4-tert-butylbenzene (B1210543), as the major isomer. researchgate.net For instance, the non-catalytic bromination of tert-butylbenzene in 85% acetic acid at 25°C results in 97.3% p-bromo-tert-butylbenzene. researchgate.net The synthesis of 1-bromo-4-tert-butylbenzene is commonly achieved through the bromination of tert-butylbenzene, a reaction that can be catalyzed by iron powder or other appropriate catalysts under controlled temperatures to ensure a high yield and purity of the product. nbinno.com

Table 1: Isomer Distribution in the Bromination of tert-Butylbenzene

| Isomer | Percentage |

| o-bromo-t-butylbenzene | 1.20% |

| m-bromo-t-butylbenzene | 1.47% |

| p-bromo-t-butylbenzene | 97.3% |

| Data from non-catalytic bromination in 85% acetic acid at 25°C. researchgate.net |

Regioselective Iodination Strategies

With 1-bromo-4-tert-butylbenzene as the precursor, the subsequent challenge lies in the regioselective introduction of an iodine atom at the C-2 position, ortho to the bromine atom and meta to the tert-butyl group.

The directing effects of the existing substituents on the aromatic ring are crucial. The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. vanderbilt.edu The tert-butyl group, being an ortho-, para-director, will direct incoming electrophiles to the positions ortho and para to it. youtube.com In 1-bromo-4-tert-butylbenzene, the position ortho to the bromine (C-2) is also meta to the tert-butyl group.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org This technique involves the deprotonation of the ortho-position by a strong base, typically an organolithium reagent, facilitated by coordination to a heteroatom-containing DMG. The resulting aryllithium intermediate can then be trapped by an electrophile, such as iodine, to introduce the substituent with high regioselectivity. wikipedia.org

In the context of synthesizing this compound, a suitable directing group would be required to direct the lithiation to the desired position. While the bromine atom itself is not a classic DMG, its presence on the ring influences the acidity of the adjacent protons.

Advanced Regioselective Halogenation Techniques for Substituted Aromatics

Modern synthetic chemistry has seen the development of advanced techniques that offer greater control over regioselectivity in halogenation reactions, often relying on transition metal catalysis.

Palladium-Catalyzed C-H Halogenation Methodologies

Palladium-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of C-H bonds, including halogenation. nih.govnih.gov These methods often utilize a directing group on the substrate to guide the palladium catalyst to a specific C-H bond, enabling highly regioselective transformations. nih.gov

For the synthesis of this compound, a palladium-catalyzed C-H iodination approach could be envisioned. This would involve the use of a suitable directing group to facilitate the selective iodination at the C-2 position of a 1-bromo-4-tert-butylbenzene derivative. Research has shown that both monomeric and dimeric Pd(II) species can act as active catalysts in C-H iodination with molecular iodine (I2) as the oxidant. nih.gov The mechanism is believed to proceed through a Pd(II)/Pd(II) redox-neutral electrophilic cleavage pathway. nih.gov

Table 2: Investigated C-H Halogenation Systems

| Catalyst | Oxidant/Halogen Source | Key Finding | Reference |

| Pd(OAc)2 | I2 | Can act as an active catalyst for C-H iodination. | nih.gov |

| Pd(OAc)2 | Br2 | Molecular bromine is predicted to be a more effective electrophile for C(sp2)-H halogenation than I2. | nih.gov |

| This table summarizes findings from mechanistic studies on Pd(II)-catalyzed C-H halogenation. |

Hypervalent Iodine Reagents in Electrophilic Halogenation

Hypervalent iodine compounds have emerged as powerful reagents in organic synthesis, prized for their low toxicity, stability, and unique reactivity. tcichemicals.com These reagents, formally containing iodine in a +3 or +5 oxidation state, act as excellent electrophile transfer agents. uab.cat In the context of synthesizing this compound, a hypervalent iodine(III) reagent is an effective choice for the iodination of the precursor, 1-bromo-4-tert-butylbenzene.

The general mechanism involves a three-center, four-electron (3c-4e) bond on the iodine atom, which makes the ligands attached to it highly electrophilic and susceptible to transfer. tcichemicals.comuab.cat Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(bis-trifluoroacetate) (PIFA), when used in conjunction with an iodine source like molecular iodine (I₂) or tetrabutylammonium (B224687) iodide (TBAI), can efficiently iodinate activated aromatic rings under mild conditions. nih.gov For the synthesis of the target compound, the reaction would proceed via an electrophilic aromatic substitution pathway, where the iodinating species generated from the hypervalent iodine reagent attacks the electron-rich aromatic ring of 1-bromo-4-tert-butylbenzene.

Research has shown that the choice of the iodine source and reaction conditions can be tuned to achieve high chemoselectivity. nih.gov For instance, a system employing PIDA and an iodide salt can be tailored for mono-iodination. nih.gov The reaction is typically performed in a suitable organic solvent, and the specific conditions can be optimized to maximize the yield of the desired 2-iodo product.

Table 1: Representative Conditions for Hypervalent Iodine-Mediated Iodination of Arenes

| Hypervalent Iodine Reagent | Iodine Source | Solvent | Typical Temperature | Product Type |

| (Diacetoxyiodo)benzene (PIDA) | TBAI | Dichloromethane | Room Temperature | Mono-iodinated arene |

| Phenyliodine(bis-trifluoroacetate) (PIFA) | I₂ | Trifluoroethanol | 0 °C to RT | Iodinated arene |

| 4-tert-butyl-1-[(hydroxy)(tosyloxy)iodo]benzene | N/A (acts as reagent) | Acetonitrile | Room Temperature | α-Tosyloxyketones (by analogy) organic-chemistry.org |

This table presents generalized conditions based on the reactivity of hypervalent iodine reagents; specific optimization would be required for the synthesis of this compound.

Base-Mediated Halogenation Protocols

An alternative to electrophilic substitution is base-mediated halogenation, which often proceeds through a directed ortho-metalation (DoM) pathway. This strategy relies on the use of a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817), to deprotonate a position ortho to a directing group on the aromatic ring. sigmaaldrich.com The resulting aryllithium or arylsodium intermediate is then quenched with an electrophilic halogen source.

For the synthesis of this compound, the starting material would again be 1-bromo-4-tert-butylbenzene. The bromine atom can act as a directing group, facilitating deprotonation at the adjacent C-2 position. Studies on 1-bromo-4-tert-butylbenzene have confirmed that it readily undergoes lithium-bromide exchange reactions, highlighting the feasibility of generating an organometallic intermediate at the desired position. sigmaaldrich.comfishersci.fifishersci.com

The proposed synthetic sequence is as follows:

Treatment of 1-bromo-4-tert-butylbenzene with a strong base (e.g., tert-butyllithium) at low temperature in an inert solvent like diethyl ether or tetrahydrofuran (B95107). This step would generate 2-lithio-1-bromo-4-tert-butylbenzene.

The subsequent addition of an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to the reaction mixture. The nucleophilic aryllithium species attacks the iodine, resulting in the formation of the C-I bond at the C-2 position to yield this compound.

This method offers a high degree of regiocontrol, as the position of metalation is dictated by the directing group. However, it requires strictly anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediates.

Chemo- and Regiocontrol in the Synthesis of Multiply Halogenated Aryl Systems

The synthesis of polysubstituted aromatic compounds like this compound presents a significant challenge in controlling the precise placement of each substituent. Achieving high chemo- and regioselectivity is paramount to avoid the formation of isomeric byproducts and to ensure an efficient synthetic route. The outcome of the halogenation is governed by a delicate interplay between the electronic effects (inductive and resonance) and steric effects of the substituents already present on the ring.

Role of Steric Hindrance from the tert-Butyl Group in Directing Substitutions

The regiochemical outcome of electrophilic substitution on a substituted benzene (B151609) ring is dictated by the directing effects of the incumbent groups. In 1-bromo-4-tert-butylbenzene, both the bromo and tert-butyl groups are ortho-, para-directors. However, their influence on the reaction's regioselectivity is profoundly modulated by steric factors. ucalgary.ca

The tert-butyl group is exceptionally bulky, exerting significant steric hindrance that obstructs the approach of electrophiles to the positions ortho to it (C-3 and C-5). numberanalytics.comstackexchange.com Consequently, electrophilic attack is strongly disfavored at these sites. The bromine atom, while also an ortho-, para-director, is considerably less sterically demanding. The para position relative to the bromine is already blocked by the tert-butyl group. Therefore, electrophilic attack is primarily directed to the positions ortho to the bromine atom, which are C-2 and C-6.

While both C-2 and C-6 are electronically activated by the bromine, the C-2 position is adjacent to the bulky tert-butyl group. Despite this potential steric clash, the formation of this compound indicates that substitution at the C-2 position is achievable. This outcome suggests that the electronic directing effect of the bromine atom is sufficiently strong to guide the incoming electrophile to this position, or that specific reagents and conditions can overcome the steric barrier. The combination of the activating, ortho-para directing tert-butyl group and the deactivating, ortho-para directing bromo group creates a specific electronic environment that, when coupled with the overriding steric influence of the tert-butyl group, ultimately channels the incoming iodine to the C-2 position. stackexchange.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Preference | Steric Hindrance |

| -C(CH₃)₃ (tert-Butyl) | Activating (+I) | Ortho, Para | Very High ucalgary.canumberanalytics.comstackexchange.com |

| -Br (Bromo) | Deactivating (-I, +R) | Ortho, Para | Moderate |

Sequential Halogenation versus One-Pot Approaches

The construction of the this compound framework can be envisioned through two primary strategic approaches: sequential halogenation and a one-pot synthesis.

Sequential Halogenation: This is the more traditional and often more reliable method. It involves a step-by-step introduction of the functional groups, with isolation and purification of the intermediate products. A plausible sequence would be:

Friedel-Crafts alkylation of benzene to form tert-butylbenzene. ucalgary.ca

Electrophilic bromination of tert-butylbenzene to yield 1-bromo-4-tert-butylbenzene. The para-product is heavily favored due to the steric bulk of the tert-butyl group. ucalgary.castackexchange.com

Electrophilic iodination of 1-bromo-4-tert-butylbenzene to afford the final product, this compound.

One-Pot Approaches: A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, is an attractive strategy for improving efficiency and reducing waste. In principle, one could attempt to halogenate tert-butylbenzene with both a brominating and an iodinating agent simultaneously or sequentially in the same pot.

However, controlling the selectivity in such a system would be extremely challenging. The relative rates of bromination and iodination would need to be carefully managed to prevent the formation of a mixture of products, including 1,4-dibromo-, 1,4-diiodo-, and other polysubstituted species. While one-pot multi-halogenations have been developed for certain substrates, such as the hypervalent iodine-mediated multi-bromination of alkynes, achieving the precise chemo- and regioselectivity required for this compound in a one-pot reaction from tert-butylbenzene would be a formidable synthetic problem. nih.gov

Table 3: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

| Sequential Halogenation | High control over each stepEasier purification of intermediatesPredictable outcomes | Time and labor-intensivePotentially lower overall yield due to multiple stepsHigher solvent and reagent consumption |

| One-Pot Approach | Time and resource-efficientReduced waste generationPotentially higher throughput | Difficult to control selectivityHigh risk of side-product formationComplex reaction optimization |

Reactivity and Mechanistic Investigations in Organic Transformations of 1 Bromo 4 Tert Butyl 2 Iodo Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 1-bromo-4-tert-butyl-2-iodobenzene, these reactions offer a pathway to selectively introduce a wide array of substituents, leveraging the disparity in the bond dissociation energies of the C-I and C-Br bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly effective in facilitating cross-coupling reactions involving aryl halides. researchgate.net The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org For dihalogenated substrates like 1-bromo-4-tert-butyl-2-iodobenzene, the first step, oxidative addition of the aryl halide to the palladium(0) center, is crucial in determining the selectivity of the reaction. The C-I bond is weaker than the C-Br bond, leading to its preferential activation and cleavage by the palladium catalyst. This inherent difference in reactivity allows for the selective functionalization at the iodine-bearing position while leaving the bromine atom intact for potential subsequent transformations. nih.gov

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org For 1-bromo-4-tert-butyl-2-iodobenzene, the reaction can be controlled to achieve selective coupling at the C-I bond.

The chemoselectivity of the Suzuki-Miyaura coupling of dihaloarenes has been demonstrated in various studies. For instance, in the coupling of 1-bromo-4-iodobenzene (B50087) with phenylboronic acid, the reaction proceeds with high selectivity at the iodine-substituted position. This selectivity is attributed to the lower bond energy of the C-I bond compared to the C-Br bond, which facilitates the oxidative addition of the palladium catalyst to the C-I bond at a much faster rate.

Table 1: Illustrative Suzuki-Miyaura Coupling of a 1-Bromo-2-iodo-arene

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 1-Bromo-2-iodobenzene (B155775) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Bromo-1,1'-biphenyl | >95 |

| 2 | 1-Bromo-2-iodobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 2-Bromo-4'-methoxy-1,1'-biphenyl | 92 |

This table presents data for a model compound to illustrate the expected reactivity.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed with high chemoselectivity on dihalogenated aromatic substrates. The preferential reaction at the C-I bond of 1-bromo-4-tert-butyl-2-iodobenzene is anticipated due to the established reactivity patterns.

The mechanism of the Stille reaction also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The selective oxidative addition of the palladium catalyst to the C-I bond is the determining factor for the regioselectivity of the coupling.

Table 2: Illustrative Stille Coupling of a Dihaloarene

| Entry | Aryl Halide | Organostannane | Catalyst | Additive | Solvent | Product | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 4-Bromo-1,1'-biphenyl | 85 |

| 2 | 1-Bromo-2-iodobenzene | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | CuI | DMF | 2-(2-Bromophenyl)thiophene | 88 |

This table presents data for model compounds to illustrate the expected reactivity.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. In the case of 1-bromo-4-tert-butyl-2-iodobenzene, the Heck reaction is expected to occur selectively at the C-I bond.

Studies on the Heck reaction with dihaloarenes have shown that the reaction can be directed to the more reactive C-I bond. For example, the reaction of 1-bromo-4-iodobenzene with an alkene such as styrene (B11656) or tert-butyl acrylate (B77674) proceeds exclusively at the iodine-bearing position, leaving the C-Br bond untouched. nih.gov This selectivity allows for the synthesis of brominated stilbene (B7821643) derivatives or cinnamic acid esters, which can be further functionalized.

Table 3: Illustrative Heck Coupling of a Dihaloarene

| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-1-(4-Bromophenyl)-2-phenylethene | 70 nih.gov |

| 2 | 1-Bromo-4-iodobenzene | tert-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | tert-Butyl (E)-3-(4-bromophenyl)acrylate | 65 nih.gov |

This table presents data for a model compound to illustrate the expected reactivity.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes. For 1-bromo-4-tert-butyl-2-iodobenzene, the Sonogashira coupling is expected to proceed with high selectivity at the C-I bond.

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The chemoselectivity arises from the preferential oxidative addition of the palladium catalyst to the C-I bond. This allows for the synthesis of 2-alkynyl-1-bromo-4-tert-butylbenzene derivatives, which are versatile intermediates for further synthetic transformations.

Table 4: Illustrative Sonogashira Coupling of a Dihaloarene

| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 1-(4-Bromophenyl)-2-phenylethyne | 95 | |

| 2 | 1-Bromo-2-iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | (2-Bromophenylethynyl)trimethylsilane | 98 |

This table presents data for model compounds to illustrate the expected reactivity.

Palladium-catalyzed carbonylative cross-coupling reactions involve the incorporation of a carbonyl group (CO) into the product. These reactions are valuable for the synthesis of ketones, esters, and amides from aryl halides. In the context of 1-bromo-4-tert-butyl-2-iodobenzene, carbonylative coupling can be directed to the C-I bond.

By performing the reaction under a carbon monoxide atmosphere, it is possible to synthesize a variety of carbonyl-containing compounds. For example, a carbonylative Sonogashira coupling would yield an alkynyl ketone, while a carbonylative Stille coupling could produce an aryl ketone. The chemoselectivity is again governed by the preferential activation of the C-I bond by the palladium catalyst.

Table 5: Illustrative Carbonylative Coupling of a Dihaloarene

| Entry | Aryl Halide | Coupling Partner | CO Pressure | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | 1 atm | PdCl₂(PPh₃)₂ | Et₃N | Toluene | (4-Bromophenyl)(phenylethynyl)methanone | 82 |

| 2 | 1-Bromo-2-iodobenzene | (Tributylstannyl)benzene | 1 atm | Pd(PPh₃)₄ | - | THF | (2-Bromophenyl)(phenyl)methanone | 75 |

This table presents data for model compounds to illustrate the expected reactivity.

Nickel-Catalyzed Cross-Electrophile Coupling Reactions

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, particularly in the context of coupling two different electrophiles. In the case of 1-bromo-4-tert-butyl-2-iodobenzene, these reactions offer a pathway to selectively functionalize the aromatic ring. Mechanistic studies suggest that the process often begins with the selective oxidative addition of the more reactive aryl iodide bond to a low-valent nickel(0) species. nih.gov The resulting arylnickel(II) intermediate can then participate in subsequent steps to form the cross-coupled product. nih.gov

A proposed mechanism for the cross-electrophile coupling of aryl halides with alkyl halides involves a radical chain process. nih.gov This mechanism highlights the selective oxidative addition of the aryl iodide to nickel(0) as a critical initial step. nih.gov The subsequent reaction of the arylnickel(II) species with an alkyl radical leads to a diorganonickel(III) intermediate, which then undergoes reductive elimination to yield the desired cross-product and a nickel(I) species that propagates the radical chain. nih.gov

Ligand Design and Catalyst Optimization for Selective Aryl Halide Activation

The selective activation of one aryl halide bond over another in a dihalogenated substrate like 1-bromo-4-tert-butyl-2-iodobenzene is a significant challenge. The design of ligands and the optimization of catalyst systems are crucial for achieving high chemoselectivity. The choice of ligand can influence the electronic and steric properties of the nickel catalyst, thereby modulating its reactivity towards different C-X bonds. nih.gov

For instance, in nickel-catalyzed cross-coupling reactions, ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine have been shown to provide high yields and selectivity. nih.gov The denticity of phosphine (B1218219) ligands has also been found to significantly influence the outcome of oxidative addition of aryl halides to Ni(0) centers. researchgate.net By carefully selecting the ligand, it is possible to favor the oxidative addition to the C-I bond, which is generally more reactive than the C-Br bond. nih.govresearchgate.net This selectivity is a key aspect in the development of efficient and controlled cross-coupling methodologies.

Chemoselectivity of C-I versus C-Br Bond Activation in Cross-Coupling

The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 1-bromo-4-tert-butyl-2-iodobenzene allows for selective functionalization. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition to a low-valent metal center, such as nickel(0) or palladium(0). nih.govresearchgate.net This difference forms the basis for the chemoselective activation observed in many cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, the choice of ligands and reaction conditions can dramatically influence the chemoselectivity of C-Br versus C-OTf bond activation, a principle that extends to C-I versus C-Br systems. nih.gov Studies on 1-bromo-2-iodobenzene have shown that selective iodine-lithium exchange can be achieved, leading to the generation of a specific aryllithium intermediate for subsequent reactions. mdpi.com This highlights the general principle that the more labile C-I bond is preferentially cleaved. mdpi.com

Mechanistic Pathways of Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of cross-coupling reactions involving 1-bromo-4-tert-butyl-2-iodobenzene generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This initial step involves the insertion of the low-valent metal catalyst (e.g., Ni(0)) into the aryl-halogen bond. researchgate.net For 1-bromo-4-tert-butyl-2-iodobenzene, this step is highly selective for the C-I bond. nih.gov The reaction of an aryl halide with a Ni(0) complex can lead to the formation of a Ni(II)-aryl species. researchgate.netnih.gov

Transmetalation: Following oxidative addition, the arylnickel(II) halide intermediate undergoes transmetalation with a suitable organometallic reagent. This step involves the transfer of an organic group from the transmetalating agent to the nickel center, forming a diorganonickel(II) intermediate.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the nickel center, which forms the new carbon-carbon bond of the product and regenerates the active Ni(0) catalyst, thus completing the catalytic cycle. nih.gov In some cases, particularly in cross-electrophile coupling, the mechanism may involve Ni(I) and Ni(III) intermediates. nih.govnsf.gov

Halogen Dance Reactions

Base-Induced Halogen Migration in Aromatic Systems

The "halogen dance" is a fascinating isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring under the influence of a strong base. clockss.orgresearchgate.net This reaction, also known as base-catalyzed halogen dance (BCHD), typically proceeds through a series of deprotonation and metal-halogen exchange steps. researchgate.netresearchgate.net The driving force for the migration is often the formation of a more stable carbanion or organometallic intermediate. While initially viewed as a side reaction, the halogen dance has been developed into a useful synthetic tool for accessing substituted aromatic compounds that are otherwise difficult to prepare. clockss.org

Scope and Limitations of Halogen Dance in Polyhalogenated tert-Butylbenzenes

The halogen dance reaction has been studied in various polyhalogenated aromatic systems. In the context of polyhalogenated tert-butylbenzenes, the bulky tert-butyl group can exert significant steric and electronic effects, influencing the regioselectivity of the halogen migration. The scope of the halogen dance in these systems is dependent on factors such as the nature of the halogens present, the base used, and the reaction conditions.

While specific studies on the halogen dance of 1-bromo-4-tert-butyl-2-iodobenzene are not extensively detailed in the provided search results, the general principles of halogen dance in polyhalogenated benzenes are applicable. researchgate.net The reaction would likely involve the initial deprotonation of the aromatic ring by a strong base, followed by a series of intermediates leading to the migration of either the bromine or iodine atom. The relative migratory aptitude of bromine versus iodine, and the stability of the potential anionic intermediates, would be key factors determining the outcome of the reaction.

Regiochemical Control and Site-Selectivity in Halogen Dance Processes

The "halogen dance" is a base-catalyzed isomerization reaction involving the migration of halogen atoms on an aromatic ring. whiterose.ac.ukresearchgate.netrsc.org This process is particularly relevant for polyhalogenated arenes, where the regiochemical outcome is governed by a complex interplay of electronic and steric factors, as well as reaction conditions that can favor either kinetic or thermodynamic products. wikipedia.orglibretexts.orglibretexts.orgyoutube.comyoutube.com

In the context of di- and polyhalogenated aromatic compounds, the halogen dance typically proceeds via a sequence of deprotonation and halogen-metal exchange steps, often facilitated by strong bases like lithium diisopropylamide (LDA). whiterose.ac.ukkobe-u.ac.jp The regioselectivity of this migration is influenced by the nature of the substituents on the aromatic ring. For instance, in 2,5-dibromopyrroles, the substituent on the nitrogen atom plays a crucial role in directing the halogen dance, with an N,N-dimethylsulfamoyl group facilitating the interconversion between 2,3- and 2,4-dibromopyrrolyllithium intermediates. kobe-u.ac.jp

The stability of the intermediate aryllithium species is a key factor in determining the final product distribution. researchgate.net The migration of a halogen can lead to a thermodynamically more stable lithiated isomer. researchgate.net The choice of reaction conditions, such as temperature, can dictate whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.orglibretexts.orgyoutube.comyoutube.com Lower temperatures and short reaction times tend to favor the kinetically controlled product, which is formed faster, while higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product. wikipedia.orglibretexts.orglibretexts.orgyoutube.comyoutube.com

For a molecule like 1-bromo-4-tert-butyl-2-iodo-benzene, the bulky tert-butyl group and the differential reactivity of the bromine and iodine atoms would be expected to exert significant control over the regiochemistry of any potential halogen dance. The relative acidities of the ring protons and the stability of the possible lithiated intermediates would be critical in determining which halogen migrates and to which position.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of aryl halides into valuable aryllithium reagents.

Lithium-Bromine Exchange with Organolithium Reagents

The reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can selectively proceed via lithium-bromine or lithium-iodine exchange. In related systems, such as 1-bromo-4-tert-butylbenzene (B1210543), the choice of the organolithium reagent has a significant impact on the reaction outcome. While n-BuLi can lead to a mixture of products including coupled species, t-BuLi often provides a cleaner and more efficient lithium-bromine exchange.

Selective lithium-halogen exchange can also be achieved in di- and polyhalogenated systems. For instance, selective lithium-bromine exchange has been demonstrated in the presence of a chlorine atom on the same aromatic ring. nih.gov

Influence of Solvent Systems and Additives on Exchange Efficiency and Side Reactions

The efficiency and selectivity of lithium-halogen exchange reactions are highly dependent on the solvent system. In non-polar hydrocarbon solvents like heptane, the reaction of 1-bromo-4-tert-butylbenzene with n-BuLi is often sluggish or does not proceed at all. The addition of ethereal co-solvents such as diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF) dramatically accelerates the rate of exchange. For example, the lithium-bromine exchange in 1-bromo-4-tert-butylbenzene with t-BuLi in a predominantly hydrocarbon medium containing a small amount of an ether like Et2O, THF, or methyl tert-butyl ether (MTBE) can proceed in very high yields.

However, the choice of solvent can also promote side reactions. In the case of n-BuLi, the use of THF as a solvent can lead to significant amounts of coupling byproducts. The presence of additives can also influence the course of the reaction.

Table 1: Effect of Solvent on the Lithium-Bromine Exchange of 1-Bromo-4-tert-butylbenzene with n-BuLi and t-BuLi

| Organolithium Reagent | Solvent System | Predominant Outcome |

| n-BuLi | Heptane | No reaction |

| n-BuLi | Diethyl Ether | Slow exchange |

| n-BuLi | Heptane/THF | Quantitative exchange |

| n-BuLi | THF | Significant coupling |

| t-BuLi | Heptane | No reaction |

| t-BuLi | Heptane/Ether (e.g., Et2O, THF, MTBE) | Quantitative exchange (>97% yield) |

Generation of Aryllithium Intermediates for Subsequent Electrophilic Quenching

The primary utility of metal-halogen exchange is the generation of highly reactive aryllithium intermediates. These intermediates can be trapped with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence of lithium-halogen exchange followed by electrophilic quenching is a powerful tool for the synthesis of substituted aromatic compounds.

For example, the aryllithium species generated from the lithium-bromine exchange of 1-bromo-4-tert-butylbenzene can be quenched with an electrophile to introduce a new substituent at the position formerly occupied by the bromine atom. This strategy allows for the regioselective functionalization of the aromatic ring.

C-H Activation and Functionalization

Direct C-H activation and functionalization offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Directed C-H Bond Activation Strategies

Directed C-H bond activation relies on the use of a directing group, which coordinates to a transition metal catalyst and positions it in close proximity to a specific C-H bond, leading to its selective cleavage and functionalization. rsc.orgnih.govsnnu.edu.cnacs.orgnih.govnih.govresearchgate.netsigmaaldrich.comnih.govyoutube.comacs.org Palladium catalysts are frequently employed in these transformations. rsc.orgnih.govnih.govresearchgate.net

The directing group is a key component in achieving regioselectivity. nih.govacs.org A wide variety of functional groups can act as directing groups, and their effectiveness can be influenced by electronic and steric factors. nih.gov In molecules with multiple potential directing groups, the outcome of the reaction is determined by the relative directing ability of each group. nih.gov

For a substrate like this compound, a suitably positioned directing group could, in principle, facilitate the selective functionalization of one of the aromatic C-H bonds. The bulky tert-butyl group and the halogen atoms would likely influence the regiochemical outcome of such a transformation. The development of C-H activation strategies often involves the use of bifunctional ligands that can accelerate the C-H cleavage step. researchgate.net

Table 2: Key Concepts in Directed C-H Bond Activation

| Concept | Description |

| Directing Group | A functional group that coordinates to the metal catalyst, directing it to a specific C-H bond. |

| Regioselectivity | The selective functionalization of a particular C-H bond, determined by the position of the directing group. |

| Catalyst | Typically a transition metal complex, with palladium being a common choice. |

| Ligands | Can be used to modify the reactivity and selectivity of the catalyst. Bifunctional ligands can accelerate the reaction. |

Remote Functionalization via Metallacycle Intermediates

The selective functionalization of C–H bonds at positions remote from existing functional groups is a significant challenge in synthetic organic chemistry. researchgate.netprinceton.edu One advanced strategy to achieve this involves the use of transition-metal catalysts, such as palladium, which can form metallacycle intermediates. beilstein-journals.org These reactions often employ a directing group that binds to the metal center and positions it to activate a specific C–H bond, often at the meta or para position, through the formation of a large-ring cyclometalated intermediate. acs.orgnih.gov

The general mechanism for a palladium-catalyzed remote C-H functionalization typically involves:

Coordination of a directing group on the aromatic substrate to the palladium catalyst.

Formation of a palladacycle intermediate through C-H activation. This step is often the selectivity-determining step. acs.org

Reaction of the metallacycle with a coupling partner, leading to the formation of a new C-C or C-heteroatom bond.

Regeneration of the active catalyst to complete the catalytic cycle.

In the context of 1-bromo-4-tert-butyl-2-iodobenzene, a hypothetical remote functionalization would require a suitable directing group to be present on the benzene (B151609) ring. Without such a group, achieving remote C-H activation is generally not feasible, as the catalyst would more likely interact with the existing carbon-halogen bonds. For instance, a directing group could be installed to guide a palladium catalyst to activate the C-H bond at the C5 or C6 position.

While the principles of remote C-H activation are well-established for various aromatic systems, specific studies detailing the remote functionalization of 1-bromo-4-tert-butyl-2-iodobenzene via metallacycle intermediates are not extensively documented in the reviewed scientific literature. beilstein-journals.orgacs.org Such investigations would be valuable for creating complex, polysubstituted benzene derivatives from this specific starting material.

Other Key Transformations

Beyond metallacycle-mediated reactions, other transformations are crucial for understanding the synthetic utility of 1-bromo-4-tert-butyl-2-iodobenzene.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitutions, SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgbyjus.com

The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial, and it is effectively stabilized when the negative charge can be delocalized onto the ortho/para EWG. libretexts.org

For 1-bromo-4-tert-butyl-2-iodobenzene, several factors suggest a very low reactivity towards SNAr:

Lack of Activating Groups: The molecule does not possess any strong electron-withdrawing groups.

Presence of an Electron-Donating Group: The tert-butyl group is an electron-donating group, which increases the electron density of the aromatic ring and destabilizes the negative charge of the potential Meisenheimer intermediate.

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. youtube.com The leaving group ability often follows the order F > Cl ≈ Br > I, which is inverted compared to Sₙ2 reactions. wikipedia.orgnih.gov This is because a more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial attack. youtube.com Therefore, the C-I bond would be less reactive as a leaving group than a C-F or C-Cl bond under SNAr conditions.

Given these factors, 1-bromo-4-tert-butyl-2-iodobenzene is expected to be highly unreactive in classical SNAr reactions. For a substitution to occur, extremely harsh reaction conditions or a different reaction mechanism, such as one involving benzyne (B1209423) intermediates, would likely be necessary. nih.gov

Table 1: Factors Influencing the Reactivity of this compound in SNAr Reactions

| Factor | Presence/Nature in the Compound | Expected Effect on SNAr Reactivity | Rationale |

| Electron-Withdrawing Groups (EWGs) | Absent | Strong Deactivation | EWGs are required to stabilize the anionic Meisenheimer intermediate through resonance. libretexts.orgbyjus.com |

| Electron-Donating Groups (EDGs) | tert-butyl group (para to Br, meta to I) | Deactivation | EDGs destabilize the anionic intermediate by increasing electron density on the ring. |

| Leaving Groups | Bromo and Iodo substituents | Low | In SNAr, the C-I and C-Br bonds are generally less effective leaving groups than C-F or C-Cl. wikipedia.orgnih.gov |

| Steric Hindrance | tert-butyl group and ortho-iodine | Potential hindrance | The bulky groups may sterically hinder the approach of the nucleophile to the substitution sites. |

Reductive dehalogenation is the process of replacing a halogen atom in a molecule with a hydrogen atom. This transformation is synthetically useful for removing halogen atoms that were used as protecting or directing groups during a synthesis. organic-chemistry.org Several methods are available for the reductive dehalogenation of aryl halides.

One of the most common methods is catalytic hydrogenation . This is typically performed using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C). organic-chemistry.orgresearchgate.net The reactivity of the carbon-halogen bond towards hydrogenolysis generally follows the order C-I > C-Br > C-Cl > C-F. This selectivity allows for the preferential removal of one type of halogen in the presence of another. organic-chemistry.org For 1-bromo-4-tert-butyl-2-iodobenzene, it is highly probable that the carbon-iodine bond could be selectively reduced to leave 1-bromo-4-tert-butylbenzene by using mild reaction conditions. More forcing conditions would likely lead to the removal of both halogen atoms to yield tert-butylbenzene (B1681246).

Other established methods for reductive dehalogenation include:

Visible-light photocatalysis: This modern approach uses a photocatalyst that, upon light absorption, can initiate an electron transfer to the aryl halide, leading to the formation of an aryl radical that then abstracts a hydrogen atom. mdpi.com

Electrochemical reduction: This method uses an electric current to reduce the aryl halide at an electrode surface. acs.org

Radical-initiated reactions: Using radical initiators in the presence of a hydrogen donor can also achieve dehalogenation. organic-chemistry.org

Table 2: Summary of Potential Reductive Dehalogenation Strategies for this compound

| Method | Reagents/Conditions | Expected Outcome | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol), room temp. | Selective reduction of C-I bond or full reduction of both C-I and C-Br bonds. | High selectivity for C-I over C-Br is expected under mild conditions. organic-chemistry.org |

| Visible-Light Photocatalysis | Photocatalyst (e.g., organic dye), light source (e.g., LED), hydrogen donor. | Formation of aryl radicals followed by hydrogenation. mdpi.com | May offer different selectivity profiles based on the reduction potentials of the C-I and C-Br bonds. |

| Electrochemical Reduction | Electrode (e.g., reticulated vitreous carbon), solvent, electrolyte. | Stepwise reduction based on the applied potential. acs.org | Potentially high selectivity by fine-tuning the electrode potential. |

| Radical-Initiated Reduction | Radical initiator (e.g., AIBN), hydrogen donor (e.g., 2-propanol). | Free-radical chain mechanism for dehalogenation. organic-chemistry.org | Selectivity would depend on the relative rates of radical cleavage of the C-I and C-Br bonds. |

Applications in Advanced Organic Synthesis As a Building Block

Role in Pharmaceutical and Medicinal Chemistry Research

Halogenated aromatic compounds are fundamental in the development of new drugs. ontosight.ai 1-Bromo-4-tert-butyl-2-iodo-benzene serves as a key starting material in the synthesis of advanced pharmaceutical compounds, contributing to the creation of a wide array of biologically active molecules.

This compound functions as a foundational precursor for the synthesis of various bioactive molecules. Its structure is incorporated into larger molecular frameworks that may ultimately lead to the development of therapeutic agents such as antivirals, antibiotics, and anti-cancer agents. The presence of the di-halogenated benzene (B151609) ring is a key feature in many complex molecules designed to interact with specific biological targets.

In the iterative process of drug discovery, this compound is a valuable intermediate. The ability to selectively react at either the iodine or bromine position allows for the systematic modification of a lead compound. This is crucial during lead optimization, where chemists fine-tune the structure of a potential drug to improve its efficacy, selectivity, and pharmacokinetic properties. The tert-butyl group, being bulky, can also influence how the molecule fits into a biological target, providing another point of modification to enhance its therapeutic profile. allgreenchems.com

The primary strategy for incorporating the 1-bromo-4-tert-butyl-2-phenyl moiety into larger molecules is through metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Heck, and Sonogashira coupling are instrumental in this regard. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms, enabling the construction of complex aromatic and heterocyclic systems that are common in modern drug design. The differential reactivity of the C-I and C-Br bonds is a significant strategic advantage in these synthetic routes.

Utilization in Agrochemical Synthesis

The development of effective and safe agrochemicals is another area where this compound finds significant application. allgreenchems.com Halogenated aromatic compounds are a well-established class of molecules in the agrochemical industry, and this particular building block offers unique advantages.

This compound acts as a versatile precursor in the synthesis of a range of agrochemicals, including pesticides, herbicides, and fungicides, which are essential for protecting crops from various threats. allgreenchems.com For instance, it can be a key intermediate in the creation of selective herbicides, which are designed to control the growth of weeds without harming the desired crops. allgreenchems.com In the realm of insecticides, this compound can be incorporated into organohalide molecules that disrupt the nervous systems of pests, thereby controlling their populations. allgreenchems.com Furthermore, it plays a role in the development of fungicides that inhibit the growth of pathogenic fungi on crops, helping to prevent significant agricultural losses. allgreenchems.com

Research Findings on Agrochemical Applications

| Agrochemical Class | Role of this compound |

| Herbicides | Acts as a key intermediate for selective herbicides. The halogen atoms provide sites for modifications to develop plant-specific herbicides. allgreenchems.com |

| Insecticides | Serves as a precursor for potent organohalide insecticides that can be designed to target specific pests. allgreenchems.com |

| Fungicides | Used in the development of fungicides that inhibit the growth of pathogenic fungi, with the halogen atoms contributing to the stability and effectiveness of the final product. allgreenchems.com |

The presence and nature of halogen atoms in an agrochemical can profoundly influence its biological activity and selectivity. The bromine and iodine atoms in this compound are known to enhance the bioactivity of herbicides, facilitating their penetration into plant cells. allgreenchems.com These halogens can be crucial for the molecule's ability to inhibit essential enzymes in weeds. The dual-halogen functionality increases the reactivity of the compound, allowing for the synthesis of highly effective insecticidal molecules. allgreenchems.com Moreover, the inclusion of these halogens can increase the stability of fungicides, extending their effectiveness in the field. allgreenchems.com Research in this area focuses on leveraging these halogen effects to create more potent and selective agrochemicals with potentially reduced environmental impact. allgreenchems.com

Development of Advanced Materials

The unique substitution pattern of this compound makes it a potential, though not widely documented, building block for advanced materials.

Precursors for Liquid Crystals and Display Technologies

Currently, there is no specific research in the public domain that details the use of this compound as a direct precursor for the synthesis of liquid crystals. The synthesis of liquid crystalline materials often involves molecules with specific length-to-breadth ratios and polarizable groups, and while substituted benzenes are common cores, the direct application of this particular compound has not been reported in available literature.

Synthesis of Semiconducting Polymers and Electronic Devices

Halogenated aromatic compounds are fundamental in the synthesis of organic semiconducting polymers for electronic devices. These materials are often prepared via cross-coupling reactions where the halogen atoms are substituted to build the polymer backbone. Related compounds, such as 1-bromo-4-iodobenzene (B50087), are used in creating polymers for applications like Organic Light Emitting Diodes (OLEDs). ontosight.aithermofisher.kr However, specific research detailing the polymerization of this compound into semiconducting polymers is not found in the available literature.

Incorporation into Functional Monomers for Specialty Polymers

The structure of this compound allows it to be a potential functional monomer. The bromine and iodine atoms can be selectively reacted to attach this unit to other molecules, which could then be polymerized. The bulky tert-butyl group could enhance the solubility of the resulting specialty polymers. Despite this potential, specific examples of specialty polymers derived from this monomer are not documented in the reviewed scientific papers and patents.

Fabrication of Nano-sized Materials and Quantum Dots

The synthesis of nanomaterials and quantum dots often relies on precisely controlled reactions of precursor molecules. While aromatic compounds can be part of these structures, there is no specific information available that links this compound to the fabrication of nano-sized materials or quantum dots. Research in this area for similar molecules suggests potential, but direct application for this compound is not established. ontosight.ai

Contributions to Catalyst and Ligand Design

The design of ligands is crucial for controlling the activity and selectivity of transition metal catalysts.

Synthesis of Ligands for Transition Metal Catalysis

The reactivity of the carbon-halogen bonds in this compound makes it a candidate for the synthesis of more complex molecules that could serve as ligands for transition metal catalysis. For instance, the halogen atoms could be substituted with phosphine (B1218219) groups to create phosphine ligands, which are pivotal in many catalytic reactions like Suzuki or Heck couplings. While the synthesis of ligands from related bromo-iodo-arenes is a known strategy, specific research demonstrating the synthesis of a ligand from this compound is not available in the public literature.

Impact on Developing Efficient Catalytic Systems for Organic Reactions

The compound this compound serves as a highly valuable and versatile building block in the field of organic synthesis, where its unique structural characteristics have a significant impact on the development of efficient catalytic systems. Its utility stems from the presence of two different halogen atoms, bromine and iodine, on the benzene ring, which exhibit differential reactivity. This allows for selective, sequential, and site-specific modifications, a crucial feature for the construction of complex molecular architectures.

The iodine atom, being more reactive than the bromine atom, typically serves as the primary site for initial cross-coupling reactions. allgreenchems.com This disparity in reactivity is fundamental to its role in advancing catalytic methodologies. For instance, in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings, the carbon-iodine bond will preferentially undergo oxidative addition to the metal center under milder conditions than the carbon-bromine bond. allgreenchems.comwikipedia.org This allows chemists to first introduce a substituent at the iodo-position while leaving the bromo-position intact for a subsequent, different coupling reaction. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient assembly of complex organic molecules that would be difficult to prepare otherwise.

The development of catalytic systems that can differentiate between the C-I and C-Br bonds of a molecule like this compound is a significant advancement. It allows for a modular approach to synthesis, where different fragments can be "clicked" together in a controlled sequence. This has a profound impact on the synthesis of a wide range of materials, from pharmaceuticals to organic electronics. allgreenchems.com For example, in the creation of functional polymers or organic semiconductors, this compound can be used to introduce specific aromatic units into a polymer chain in a controlled manner, thereby fine-tuning the material's electronic and physical properties. allgreenchems.com

The ability to perform selective cross-coupling reactions has also spurred the development of more sophisticated palladium catalyst systems. Researchers have focused on designing ligands that enhance the catalyst's ability to discriminate between the two halogen sites, leading to higher yields and fewer byproducts. This synergy, where a versatile building block drives the improvement of catalytic technology, is a key aspect of its impact.

Interactive Data Table: Reactivity and Applications

| Property | Description | Research Finding | Citation |

| Differential Reactivity | The iodine atom is more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions. | The C-I bond can be selectively coupled while leaving the C-Br bond intact for subsequent reactions. | allgreenchems.comwikipedia.org |

| Role in Catalysis | Serves as a precursor for advanced ligands and a building block in complex syntheses. | The halogenated aromatic core interacts with transition metals, facilitating efficient catalytic cycles. | allgreenchems.com |

| Key Reactions | Utilized in Suzuki, Heck, and Sonogashira coupling reactions. | Enables the creation of complex molecular frameworks, including heterocycles and advanced aromatic systems. | allgreenchems.com |

| Steric Influence | The tert-butyl group provides steric bulk. | Influences reaction selectivity and enhances the stability of intermediates and final products. | allgreenchems.com |

| Application Areas | Pharmaceuticals, agrochemicals, and material science. | Used to synthesize bioactive molecules, functional polymers, and organic semiconductors. | allgreenchems.comallgreenchems.com |

Spectroscopic and Structural Elucidation Methodologies in Research

Application of Nuclear Magnetic Resonance Spectroscopy in Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Bromo-4-tert-butyl-2-iodo-benzene, both ¹H and ¹³C NMR spectroscopy would provide definitive information about its structure.

In the ¹H NMR spectrum, the tert-butyl group would exhibit a characteristic singlet, typically integrating to nine protons, in the upfield region (around 1.3 ppm). The aromatic region would show three distinct signals corresponding to the three protons on the benzene (B151609) ring. By analyzing the chemical shifts and coupling patterns of these aromatic protons, their relative positions can be determined. For comparison, in the spectrum of 1-Bromo-4-tert-butylbenzene (B1210543), the aromatic protons appear as two doublets. chemicalbook.com The introduction of an iodine atom ortho to the bromine would further influence the chemical shifts of the adjacent aromatic protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. For this compound, ten distinct signals would be expected: four for the tert-butyl group (one quaternary and three equivalent methyl carbons) and six for the aromatic ring. The carbons directly bonded to the bromine and iodine atoms would be significantly deshielded. The chemical shifts of these carbons can be predicted by considering the additive effects of the substituents on the benzene ring. For instance, the ¹³C NMR spectrum of 1-Bromo-4-tert-butylbenzene shows six signals, with the carbon bearing the bromine atom appearing at a distinct chemical shift. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(t-Bu) | - | ~35 |

| CH₃(t-Bu) | ~1.3 (s, 9H) | ~31 |

| Ar-H₃ | ~7.5 (d) | - |

| Ar-H₅ | ~7.3 (dd) | - |

| Ar-H₆ | ~7.8 (d) | - |

| Ar-C₁-Br | - | ~120 |

| Ar-C₂-I | - | ~95 |

| Ar-C₃ | - | ~139 |

| Ar-C₄ | - | ~155 |

| Ar-C₅ | - | ~129 |

| Ar-C₆ | - | ~132 |

Note: These are predicted values based on the analysis of related compounds and general substituent effects. Actual experimental values may vary.

Advanced Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak would be expected at m/z 338, corresponding to the molecular formula C₁₀H₁₂BrI. nih.gov The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic M+2 peak of almost equal intensity to the molecular ion peak.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A prominent fragmentation would be the loss of a methyl group (CH₃•) from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a peak at m/z 323. Subsequent loss of the entire tert-butyl group would lead to a peak at m/z 281. Cleavage of the carbon-halogen bonds would also be observed, with the loss of a bromine radical (Br•) or an iodine radical (I•) from the molecular ion.

In the context of identifying reaction intermediates, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. For example, in the synthesis of this compound, GC-MS could be used to monitor the reaction progress and identify any byproducts or unreacted starting materials, such as 1-Bromo-4-tert-butylbenzene. guidechem.com

X-ray Crystallography in the Structural Characterization of Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, this technique is the gold standard for the unambiguous determination of molecular structure in the solid state. There is currently no publicly available crystal structure for this specific compound or its direct derivatives.

However, X-ray crystallography is frequently employed in the structural characterization of related halogenated aromatic compounds. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For a potential derivative of this compound that forms a suitable crystal, X-ray analysis would confirm the substitution pattern on the benzene ring and reveal details about the conformation of the tert-butyl group and the packing of the molecules in the solid state. This information is crucial for understanding the physical properties of the material and for designing new molecules with specific solid-state architectures.

Infrared and Raman Spectroscopy for Functional Group Analysis in Synthetic Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would provide characteristic signatures for the substituted benzene ring and the tert-butyl group.

The IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group would be observed around 2960 cm⁻¹. The C-C stretching vibrations of the benzene ring would give rise to a series of bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹. For comparison, the IR spectrum of 1-Bromo-4-iodobenzene (B50087) shows characteristic absorptions for a para-substituted benzene ring. nist.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C stretching of the benzene ring and the symmetric vibrations of the tert-butyl group would be expected to give strong signals in the Raman spectrum. A detailed analysis of both IR and Raman spectra would allow for a comprehensive assignment of the vibrational modes and confirmation of the presence of the key functional groups in synthetic studies involving this compound.

Table 2: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | ~2960 | ~2960 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| C-H | Out-of-plane bending | 900-650 | Weak |

| C-Br | Stretching | <700 | <700 |

| C-I | Stretching | <600 | <600 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.